molecular formula C13H10Cl2F3NO B2440586 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline CAS No. 866133-05-3

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline

Cat. No.: B2440586
CAS No.: 866133-05-3
M. Wt: 324.12
InChI Key: ZLXSQBSDVAOSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C13H10Cl2F3NO and its molecular weight is 324.12. The purity is usually 95%.
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Scientific Research Applications

Biologically Active Heterocyclic Compounds

Quinoline and its derivatives, such as 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline, have been recognized for their significant biological activity. The quinoline nucleus, found in many natural products, exhibits a wide range of biological activities. For instance, a study synthesized various quinoline incorporated triazole derivatives and screened them for antimicrobial activities. Some of these novel compounds exhibited notable bioactivities, suggesting their potential as biologically active heterocyclic compounds (D'Souza et al., 2020).

Fluorophores and Biochemical Applications

Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. A study explored the reactions of 2-chloro-4-methylquinolines with different aminobenzoic acids to obtain new quinoline derivatives, which are promising as potential antioxidants and radioprotectors. This highlights the role of quinoline derivatives, including this compound, in biochemical applications and disease prevention (Aleksanyan & Hambardzumyan, 2013).

Synthetic Chemistry and Compound Transformation

The compound under discussion is also a part of synthetic chemistry explorations where researchers aim to transform chemical structures to yield new molecules with potential applications. For example, the SNAr reaction of poly-halo-quinoline-3-carboxylates has been used to transform into derivatives under mild conditions, demonstrating the versatility of quinoline derivatives in chemical synthesis (Zhao & Zhou, 2010).

Anticancer Properties

Quinoline derivatives have also been studied for their anticancer properties. A novel compound bearing a tri-quinoline moiety was synthesized and exhibited higher cytotoxicity in certain cancer cell lines. This points towards the potential therapeutic applications of quinoline derivatives, including this compound, in cancer treatment (Gayathri et al., 2017).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of quinoline derivatives have been a subject of interest. New quinoline derivatives synthesized using click chemistry approach were evaluated for their antifungal and antibacterial activity. The results indicated significant activity against tested strains, showcasing the potential of quinoline derivatives, including the compound , in developing antimicrobial and antifungal agents (Kategaonkar et al., 2010).

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSQBSDVAOSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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